N-(4-cyano-3-methyl-1,2-oxazol-5-yl)thiophene-2-carboxamide
Overview
Description
N-(4-cyano-3-methyl-1,2-oxazol-5-yl)thiophene-2-carboxamide is a heterocyclic compound that contains both oxazole and thiophene rings. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the oxazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new therapeutic agents.
Scientific Research Applications
N-(4-cyano-3-methyl-1,2-oxazol-5-yl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Biological Research: The compound can be used as a probe to study biological processes, particularly those involving oxidative stress and inflammation.
Future Directions
The future directions for “N-(4-cyano-3-methyl-1,2-oxazol-5-yl)thiophene-2-carboxamide” could involve further functionalization to obtain more active compounds . Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Mechanism of Action
Target of Action
The primary targets of N-(4-cyano-3-methyl-1,2-oxazol-5-yl)thiophene-2-carboxamide are currently under investigation .
Mode of Action
It has been suggested that the compound may interfere with microtubule formation, which could be one of the mechanisms behind its anticancer activity .
Biochemical Pathways
Given its potential impact on microtubule formation, it may affect cell division and growth pathways .
Pharmacokinetics
As a research chemical, more studies are needed to understand its pharmacokinetic profile .
Result of Action
Preliminary studies suggest that it may have anticancer activity, potentially through disruption of microtubule formation .
Action Environment
As a research chemical, its behavior in different environments is an area of ongoing investigation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyano-3-methyl-1,2-oxazol-5-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclodehydration reaction.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling of the Oxazole and Thiophene Rings: The final step involves coupling the oxazole and thiophene rings through an amide bond formation. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cyclodehydration and coupling steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, to form sulfoxides or sulfones.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The oxazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution on the oxazole ring can be achieved using reagents like bromine or chlorine, while nucleophilic substitution on the thiophene ring can be performed using nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated oxazole derivatives and substituted thiophene derivatives.
Comparison with Similar Compounds
Similar Compounds
N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide: Similar structure but with a benzene ring instead of a thiophene ring.
N-(4-cyano-3-methyl-1,2-oxazol-5-yl)pyridine-2-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.
N-(4-cyano-3-methyl-1,2-oxazol-5-yl)furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N-(4-cyano-3-methyl-1,2-oxazol-5-yl)thiophene-2-carboxamide is unique due to the presence of both the oxazole and thiophene rings, which impart distinct electronic and steric properties.
Properties
IUPAC Name |
N-(4-cyano-3-methyl-1,2-oxazol-5-yl)thiophene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2S/c1-6-7(5-11)10(15-13-6)12-9(14)8-3-2-4-16-8/h2-4H,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRNXRXDWMGDOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C#N)NC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201202683 | |
Record name | N-(4-Cyano-3-methyl-5-isoxazolyl)-2-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201202683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478043-93-5 | |
Record name | N-(4-Cyano-3-methyl-5-isoxazolyl)-2-thiophenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478043-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Cyano-3-methyl-5-isoxazolyl)-2-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201202683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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